molecular formula C21H20N4O3S2 B2408393 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 941922-27-6

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2408393
CAS No.: 941922-27-6
M. Wt: 440.54
InChI Key: ZGOPNMWUGZQFJB-UHFFFAOYSA-N
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Description

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazole-acetamido scaffold via a thioether bond, and terminated with a p-tolylamino carbonyl group. This specific molecular architecture, which incorporates multiple hydrogen-bonding sites and a hydrophobic moiety, suggests potential for application in medicinal chemistry research and as a building block in the development of pharmacologically active molecules. Compounds with similar structural features, particularly those containing the benzamide pharmacophore, have been investigated for their role in modulating various biological pathways . For instance, certain N-(2-oxoethyl)benzamide analogs have been identified as a novel scaffold with protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating potential research value in metabolic disease studies . Additionally, benzamide derivatives are frequently explored as modulators of enzymatic activity, such as Syk kinase, relevant to immunological and oncological research . Researchers may find this compound valuable for probing protein-protein interactions or as a precursor in synthetic chemistry for the development of small-molecule libraries. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-13-6-8-14(9-7-13)23-19(27)12-30-21-24-15(11-29-21)10-18(26)25-17-5-3-2-4-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOPNMWUGZQFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the reaction of a thioamide with an α-haloketone under acidic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The thiazole ring present in this compound is known for its biological activities, particularly as an antimicrobial and anticancer agent. Research indicates that derivatives of thiazole can inhibit the growth of various pathogens and cancer cells. A comparative analysis of similar compounds has shown that modifications in side chains can significantly enhance or diminish biological activity, making this compound a subject of interest for drug development aimed at treating infections and cancers .

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, particularly enzymes and proteins. The thiazole moiety can inhibit enzyme activity, leading to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or tumor cells .

Biological Studies

Enzyme Inhibition Studies
Recent studies have focused on the compound’s potential to modulate enzyme activity. For example, it has been shown to interact favorably with key metabolic enzymes involved in glucose metabolism, suggesting its potential as an antidiabetic agent. In silico studies indicate that the compound may enhance β-cell viability under endoplasmic reticulum (ER) stress conditions, which is crucial for diabetes management .

Cellular Stress Response
Research has demonstrated that modifications to the amino side chains of related compounds can lead to enhanced protective effects against cellular stress. This suggests that the compound may have therapeutic implications for conditions associated with oxidative stress and inflammation .

Industrial Applications

Material Science
Beyond medicinal applications, 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide can be utilized in developing new materials. Its unique chemical structure allows it to be incorporated into polymers and dyes, potentially enhancing their properties. Research into its industrial synthesis methods indicates that optimizing production routes could lead to cost-effective applications in material science .

Study on ER Stress Modulation

A significant study highlighted the compound's ability to improve β-cell viability under ER stress conditions, indicating its potential therapeutic applications for diabetes .

In Silico Studies

Computational analyses have identified favorable interactions between this compound and metabolic enzymes, supporting its role as a candidate for antidiabetic therapies .

Mechanism of Action

The mechanism of action of 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s activity and properties can be contextualized against benzoxazole, thiazole, and benzothiazole derivatives:

Compound Class Core Structure Key Substituents Cytotoxic Activity (HepG2 IC₅₀) Apoptotic Protein Modulation Reference
Target Compound Thiazol-4-yl p-Tolylamino, thioether Not reported Hypothesized BAX/Bcl-2 modulation
Benzoxazole derivatives (12c–12h) Benzo[d]oxazol-2-yl tert-Butyl, chloro, methoxyphenyl 12c: 8.2 µM; 12h: 5.7 µM ↑BAX, ↓Bcl-2, Caspase-3 activation
Thiazole-linked esters () Thiazol-4-yl Phenylsulfonyl, ethyl ester Not tested
Benzo[d]thiazole derivatives (A13) Benzo[d]thiazol-2-yl Diethyl pentanedioate Not reported

Key Observations :

  • Heterocycle Impact : Benzoxazole derivatives (e.g., 12c–12h) exhibit strong cytotoxicity (IC₅₀ < 10 µM) via apoptosis induction . Replacing benzoxazole with thiazole (as in the target compound) may alter electronic properties and binding affinity due to reduced aromaticity and sulfur’s electronegativity.
  • Substituent Effects: The p-tolylamino group in the target compound contrasts with tert-butyl or methoxyphenyl groups in benzoxazole analogs. Hydrophobic substituents (e.g., tert-butyl in 12d) enhance membrane permeability, while polar groups (e.g., methoxy in 12g) may improve solubility .
  • Thioether vs.
Mechanistic and Functional Comparisons
  • Apoptotic Pathway Modulation: Benzoxazole derivatives upregulate pro-apoptotic BAX, downregulate anti-apoptotic Bcl-2, and activate Caspase-3 . The target compound’s thiazole core may exhibit similar effects, but its p-tolylamino group could enhance interactions with apoptotic regulators like NF-κB or kinases.
  • Synthesis and Stability : Thiazole derivatives (e.g., ’s A13) require multi-step syntheses involving thiourea intermediates or hydrazine couplings . The target compound’s thioether linkage might simplify synthesis compared to sulfonamide or ester-based analogs (e.g., ’s 21a) .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The p-tolylamino group increases hydrophobicity compared to polar sulfonamides () or carboxylic acids () . This may limit aqueous solubility but improve blood-brain barrier penetration.
  • Metabolic Stability: Amide bonds (target compound) resist hydrolysis better than esters (’s ethyl 2-(2-formylaminothiazol-4-yl) acetate) , suggesting longer half-life.

Biological Activity

The compound 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide, which can be referred to as a thiazole derivative, has garnered attention due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and therapeutic implications based on available research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O2S2
  • Molecular Weight : 364.48 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The thiazole ring and the p-tolylamino group contribute to its potential as a bioactive molecule.

  • Antidiabetic Activity : Research indicates that compounds with similar structures have shown promise in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes development. For example, derivatives of benzamide and thiazole have been studied for their ability to enhance β-cell viability under stress conditions .
  • Antioxidant Properties : The presence of sulfur in the thiazole moiety may confer antioxidant properties, potentially mitigating oxidative stress within cells. This is crucial for preventing cellular damage and promoting cell survival.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Description Reference
β-cell Protection Protects pancreatic β-cells from ER stress-induced apoptosis
Antioxidant Activity Exhibits potential antioxidant effects that may protect against oxidative stress
Antidiabetic Potential May lower blood glucose levels and improve insulin sensitivity

Case Studies and Research Findings

  • Study on ER Stress Modulation : A study demonstrated that compounds structurally related to the target compound significantly improved β-cell viability under ER stress conditions, with EC50 values indicating effective concentrations for therapeutic applications .
  • In Silico Studies : Computational studies have suggested favorable interactions between the compound and key metabolic enzymes involved in glucose metabolism, further supporting its potential as an antidiabetic agent .
  • Comparative Analysis with Similar Compounds : The compound has been compared with other thiazole derivatives, revealing that modifications in the amino side chains can enhance or reduce biological activity. For instance, certain substitutions led to increased protective effects against cellular stress .

Q & A

Q. What are the established synthetic routes for 2-(2-(2-((2-Oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamido)benzamide, and what key reagents/conditions are critical?

The synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. A common approach includes:

  • Thiazole ring formation : Reacting 2-amino-thiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to introduce acetamido groups .
  • Sulfur bridging : Using mercaptoacetic acid or similar thiol-containing reagents to form thioether linkages at the thiazole C4 position .
  • Benzamide coupling : Activating the carboxylic acid group (e.g., via HOBt/EDCI) for amide bond formation with substituted benzamides .

Q. Critical conditions :

  • Temperature control (60–80°C for thioether formation) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, THF for coupling reactions).
  • Catalysts like pyridine or triethylamine to neutralize HCl byproducts during amidation .

Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?

  • ¹H/¹³C NMR :
    • Thiazole protons resonate at δ 7.2–7.5 ppm (C5-H), while the acetamido group shows a singlet at δ 2.1–2.3 ppm (CH₃).
    • The benzamide aromatic protons appear as multiplets in δ 7.6–8.1 ppm, with distinct splitting patterns confirming substitution .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretching of amide and ketone groups) and 3300 cm⁻¹ (N-H stretching) .

Q. What are the primary structural features influencing its reactivity and stability?

  • Thiazole core : Electron-deficient nature enhances susceptibility to nucleophilic attack at the C2 position.
  • p-Tolylamino group : Electron-donating methyl substituent stabilizes the adjacent oxo group via resonance.
  • Acetamido-benzamide backbone : Hydrogen-bonding capacity affects solubility and crystallinity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfur-bridging step in synthesis?

  • Reagent stoichiometry : A 1.2:1 molar ratio of thiol to thiazole precursor minimizes unreacted starting material.
  • Catalytic additives : Trace amounts of iodine (0.5 mol%) accelerate thioether formation via radical intermediates.
  • Solvent polarity : Using DMSO improves solubility of intermediates, achieving >85% yield compared to 60% in THF .

Table 1 : Yield optimization for thioether formation

SolventCatalystYield (%)
DMSONone85
THFI₂72
DMFPyridine68

Q. How are contradictory spectral data (e.g., unexpected NMR shifts) resolved during structural validation?

  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to 60°C) can resolve overlapping signals caused by rotational barriers in the benzamide group .
  • 2D techniques : HSQC and HMBC correlations verify connectivity between the thiazole sulfur and adjacent methylene groups .
  • X-ray crystallography : Definitive confirmation of stereochemistry and bond angles, as seen in analogous 1,4-benzothiazine derivatives .

Q. What strategies are used to study structure-activity relationships (SAR) for biological targets?

  • Analog synthesis : Modifying the p-tolyl group (e.g., replacing -CH₃ with -Cl or -OCH₃) to assess electronic effects on binding.
  • In vitro assays : Testing against cancer cell lines (e.g., MCF-7, HepG2) to correlate substituents with IC₅₀ values.
  • Docking studies : Mapping interactions with enzymes like CDK1/GSK3β, where the thiazole ring occupies hydrophobic pockets .

Q. What mechanisms underlie its reported antimicrobial activity, and how are they validated?

  • Membrane disruption : Fluorescence assays using propidium iodide show increased permeability in E. coli at 25 µg/mL.
  • Enzyme inhibition : Competitive binding to dihydrofolate reductase (DHFR) with Ki values < 10 µM, validated via enzyme kinetics .
  • Resistance studies : Serial passage experiments reveal slower resistance development compared to β-lactams .

Q. How does pH affect the compound’s stability in aqueous solutions?

  • Acidic conditions (pH < 4) : Hydrolysis of the acetamido group occurs, forming carboxylic acid byproducts.
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours, with degradation <5% .
  • Stabilizers : Adding 1% cyclodextrin enhances solubility and reduces aggregation in PBS buffer .

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